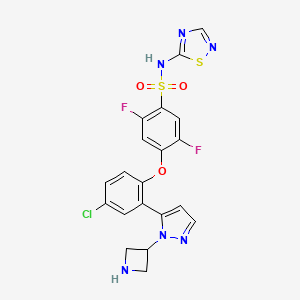
NaV1.7 Blocker-801
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NaV1.7 Blocker-801 is a novel compound designed to inhibit the activity of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising therapeutic target for the treatment of chronic pain conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 Blocker-801 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be scalable and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions: NaV1.7 Blocker-801 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency, selectivity, and stability. These derivatives are further evaluated for their pharmacological activity and safety profiles .
科学的研究の応用
NaV1.7 Blocker-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps elucidate the role of NaV1.7 in pain signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for chronic pain conditions, including neuropathic pain and inflammatory pain . In industry, it serves as a lead compound for the development of new analgesic drugs .
作用機序
NaV1.7 Blocker-801 exerts its effects by binding to the NaV1.7 channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby blocking the generation and propagation of action potentials that transmit pain signals. The molecular targets of this compound include specific binding sites on the NaV1.7 channel, which are critical for its function . The pathways involved in its mechanism of action include the modulation of sodium ion flux and the downstream signaling events that lead to pain perception .
類似化合物との比較
Similar Compounds: Similar compounds to NaV1.7 Blocker-801 include other NaV1.7 inhibitors such as ralfinamide, PF-05089771, and GX-936. These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: this compound is unique in its high potency and selectivity for the NaV1.7 channel. It has been shown to be ten-fold more potent than its parent compound ralfinamide in inhibiting NaV1.7 current . Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C20H15ClF2N6O3S2 |
|---|---|
分子量 |
525.0 g/mol |
IUPAC名 |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
InChIキー |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)










